molecular formula C20H22N4O3 B2946752 N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950236-11-0

N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2946752
CAS No.: 950236-11-0
M. Wt: 366.421
InChI Key: BDMRJKCQWAPQLG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The presence of the triazole ring, along with the dimethoxyphenyl and phenyl groups, contributes to its unique chemical properties and potential pharmacological effects.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 2,5-dimethoxyphenyl azide and a suitable alkyne derivative.

    Coupling with Carboxamide: The triazole intermediate is then coupled with a carboxamide group. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amine derivatives with reduced triazole or carboxamide groups.

    Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the propyl group, which may affect its pharmacokinetic properties.

    N-(2,5-dimethoxyphenyl)-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of a propyl group, potentially altering its biological activity.

Uniqueness

N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the propyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its ability to cross biological membranes and interact with intracellular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-8-17-19(22-23-24(17)14-9-6-5-7-10-14)20(25)21-16-13-15(26-2)11-12-18(16)27-3/h5-7,9-13H,4,8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMRJKCQWAPQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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